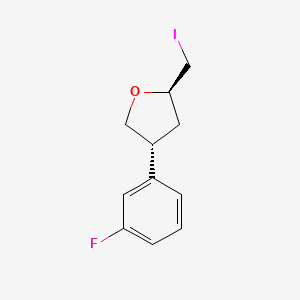
(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane is a chiral compound that belongs to the class of oxolanes Oxolanes are five-membered ring compounds containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic or basic conditions forms an intermediate compound.
Iodination: The intermediate is then subjected to iodination using reagents like iodine and a suitable oxidizing agent to introduce the iodomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxirane or reduction to form alcohol derivatives.
Coupling Reactions: The fluorophenyl group can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or amines in polar solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with m-CPBA would yield an epoxide.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2R,4R)-4-(3-Chlorophenyl)-2-(iodomethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.
(2R,4R)-4-(3-Bromophenyl)-2-(iodomethyl)oxolane: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of a fluorine atom in (2R,4R)-4-(3-Fluorophenyl)-2-(iodomethyl)oxolane makes it unique compared to its chloro and bromo analogs. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their high electronegativity and small size.
属性
分子式 |
C11H12FIO |
|---|---|
分子量 |
306.11 g/mol |
IUPAC 名称 |
(2R,4R)-4-(3-fluorophenyl)-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C11H12FIO/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
InChI 键 |
DFVYJJTXZUDPTK-GXSJLCMTSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1CI)C2=CC(=CC=C2)F |
规范 SMILES |
C1C(COC1CI)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


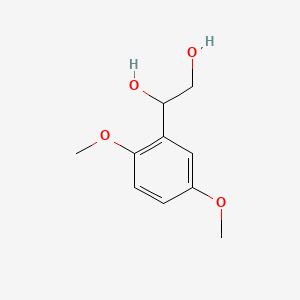
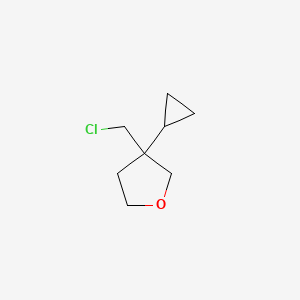
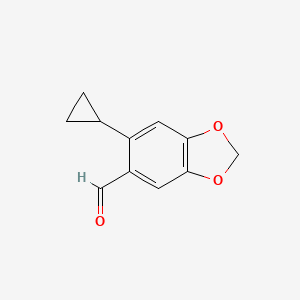

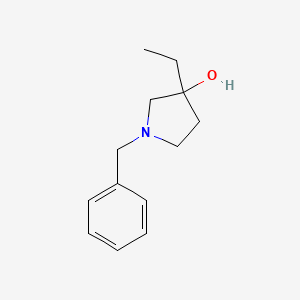
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)
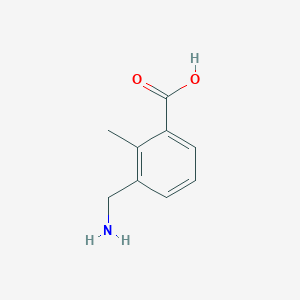
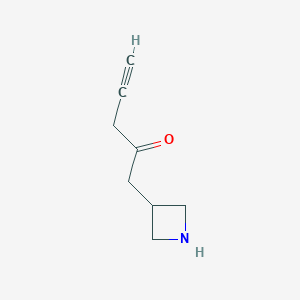
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
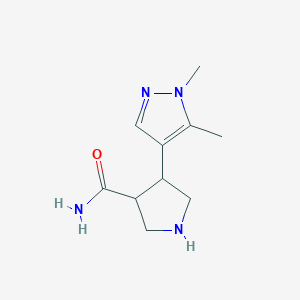

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
